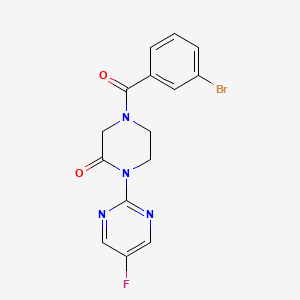

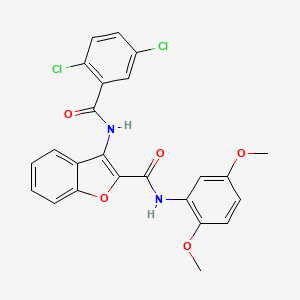

N-((5-methylisoxazol-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of similar compounds involves the formation of isoxazole and triazole rings, which are five-membered rings containing multiple heteroatoms .Chemical Reactions Analysis

The chemical reactivity of similar compounds often involves reactions at the isoxazole ring or the carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Similar compounds often have properties like being a solid at room temperature and being soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Auxiliary-Directed Pd-Catalyzed γ-C(sp(3))-H Bond Activation

This research explored bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties for Pd-catalyzed C(sp(3))-H bond activation. Specifically, 5-methylisoxazole-3-carboxamide (MICA) was found to direct Pd-catalyzed activation of inert γ-C(sp(3))-H bonds in primary amine compounds, enabling selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives. This led to the synthesis of various γ-substituted non-natural amino acids, demonstrating the utility of MICA in complex organic synthesis (Pasunooti et al., 2015).

Synthesis of 2-Phenyl-4,5-Substituted Oxazoles

This study involved the synthesis of 2-phenyl-4,5-substituted oxazoles through a copper-catalyzed intramolecular cyclization process. It introduced functionalized enamides as key intermediates, obtained by nucleophilic ring-opening of newly synthesized oxazolone precursors. This methodology was instrumental in synthesizing complex structures like texamine and uguenenazole, highlighting its application in creating intricate organic molecules (Kumar et al., 2012).

Antitumor Properties of Imidazotetrazines

Research on 5-diazoimidazole-4-carboxamide and its interaction with isocyanates revealed the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones. This study showed how these compounds could potentially act as prodrugs for established antitumor agents, demonstrating the role of such chemical structures in cancer research and drug development (Stevens et al., 1984).

Isoxazole Chemistry Studies

Research on isoxazole chemistry, specifically the preparation and lithiation of 3,5-disubstituted isoxazoles, has been significant. This work involved converting isoxazoles to N-methyl and O-methyl derivatives, demonstrating the versatility of isoxazoles in organic synthesis and their potential in creating a variety of chemical entities (Micetich & Chin, 1970).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-10-11(8-17-21-10)7-15-14(20)13-9-16-19(18-13)12-5-3-2-4-6-12/h2-6,8-9H,7H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSDFCSLGCNOKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C2=NN(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2994223.png)

![5-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2994228.png)

![N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine](/img/structure/B2994229.png)

![4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B2994232.png)

![Methyl 2-[(2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzenecarboxylate](/img/structure/B2994234.png)

![4-ethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2994238.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2994243.png)